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Compound of Interest

Compound Name: 4-Bromoquinolin-6-ol

CAS No.: 876491-87-1

Cat. No.: B3030181

Get Quote

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous pharmacologically active compounds. Its derivatives have demonstrated a wide

spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral

properties.[1][2] 4-Bromoquinolin-6-ol, in particular, serves as a versatile intermediate. The

bromine atom at the 4-position is primed for a variety of palladium-catalyzed cross-coupling

reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of

diverse molecular fragments. The hydroxyl group at the 6-position offers a handle for

etherification, esterification, or other modifications to modulate physicochemical properties and

biological interactions.

This guide details a reliable two-step synthetic sequence commencing from readily available

starting materials, proceeding through a Conrad-Limpach quinolone synthesis followed by a

targeted bromination.

Strategic Overview of the Synthetic Pathway
The synthesis of 4-Bromoquinolin-6-ol is most effectively achieved via a two-step process.

This strategy was designed for regiochemical control and high yields. The workflow first
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constructs the core quinolinol ring system and then introduces the bromine atom at the desired

C4 position.

Part 1: Quinolinol Core Synthesis

Part 2: Halogenation

p-Aminophenol + 
Ethyl Acetoacetate

Step 1: Conrad-Limpach Cyclization

 Heat, Acid Catalyst 

6-Hydroxy-4-methylquinolin-2(1H)-one
(Intermediate)

Step 2: Bromination

 Phosphorus Oxybromide (POBr3) 

4-Bromoquinolin-6-ol
(Final Product)

Click to download full resolution via product page

Caption: Overall synthetic workflow for 4-Bromoquinolin-6-ol.

Synthesis Part I: Conrad-Limpach Synthesis of the
Quinolone Intermediate
The initial step employs the Conrad-Limpach synthesis, a classic and reliable method for

preparing 4-hydroxyquinolines (which exist predominantly as 4-quinolones) from anilines and
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β-ketoesters.[3][4]

Mechanistic Rationale
The reaction proceeds in two main phases:

Enamine Formation: The aniline (p-aminophenol) first reacts with the ketone carbonyl of the

β-ketoester (ethyl acetoacetate) under acidic catalysis to form an enamine intermediate. This

reaction is typically performed at lower temperatures.

Thermal Cyclization: At elevated temperatures (often >250°C), the enamine undergoes an

intramolecular cyclization onto the benzene ring, followed by the elimination of ethanol to

form the stable, aromatic 4-quinolone product.[5] High-boiling point solvents like Dowtherm A

or diphenyl ether are traditionally used to achieve the necessary temperatures for this

cyclization.[5]

Conrad-Limpach Mechanism

Aniline + β-Ketoester
Schiff Base/

Enamine Formation
(Kinetic Control)

 H+ catalyst Electrocyclic
Ring Closing
(High Temp)

 Heat (>250°C) Elimination
of EtOH

4-Quinolone
Product

Click to download full resolution via product page

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Detailed Experimental Protocol: Synthesis of 6-Hydroxy-
4-methyl-2(1H)-quinolone
Disclaimer: This protocol involves high temperatures and requires appropriate safety

measures, including performing the reaction in a well-ventilated fume hood and using personal

protective equipment (PPE).

Reagents & Equipment:

p-Aminophenol
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Ethyl acetoacetate

Dowtherm A (or diphenyl ether) as a high-boiling solvent

Ethanol for washing

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and

thermometer

Procedure:

Enamine Formation: In the three-neck flask, combine p-aminophenol (1.0 eq) and ethyl

acetoacetate (1.1 eq). Stir the mixture at 130-140°C for 2 hours. Water will be evolved and

should be allowed to escape through the condenser.

Cyclization: To the hot mixture, cautiously add pre-heated Dowtherm A (approx. 5-10 mL per

gram of aniline) to the reaction flask. Increase the temperature of the reaction mixture to

250-260°C and maintain it for 30-45 minutes. The product will begin to precipitate.

Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hot toluene or

xylene to dilute the mixture and keep the solvent from solidifying.

Filtration: Filter the cooled slurry to collect the solid precipitate.

Washing: Wash the collected solid thoroughly with ethanol to remove residual Dowtherm A,

followed by a wash with hexane.

Drying: Dry the product, 6-hydroxy-4-methyl-2(1H)-quinolone, in a vacuum oven. The

product should be an off-white to tan solid.

Synthesis Part II: Bromination of the Quinolone
Intermediate
The conversion of the 4-quinolone to the 4-bromoquinoline is achieved by treating the

intermediate with a strong brominating agent. Phosphorus oxybromide (POBr₃) is a suitable

reagent for this transformation. The reaction converts the enolic hydroxyl group (from the keto-

enol tautomerism of the quinolone) into a bromo substituent.
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Safety and Handling of Phosphorus Oxybromide
WARNING: Phosphorus oxybromide (POBr₃) is a highly corrosive and water-reactive

substance.[6] It reacts violently with water to release heat and corrosive hydrogen bromide

(HBr) gas.[6][7]

Personal Protective Equipment (PPE): Always handle POBr₃ in a certified chemical fume

hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and

a chemical-resistant apron or lab coat.[6][7]

Storage and Handling: Store in a cool, dry, well-ventilated area away from moisture.[6][8]

Containers must be kept tightly sealed. Use only dry glassware and reagents.

Quenching: Reactions should be quenched carefully by slowly and cautiously pouring the

reaction mixture onto crushed ice with vigorous stirring. Never add water to the reaction

mixture.

Detailed Experimental Protocol: Synthesis of 4-
Bromoquinolin-6-ol
Reagents & Equipment:

6-Hydroxy-4-methyl-2(1H)-quinolone (from Part I)

Phosphorus oxybromide (POBr₃)

N,N-Dimethylformamide (DMF, anhydrous) as solvent (optional, can also be run neat)

Crushed ice

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate for extraction

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, condenser with drying tube, heating mantle
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Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), place

the 6-hydroxy-4-methyl-2(1H)-quinolone (1.0 eq).

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, approx. 3-5 eq) to the

flask. The reaction can be run neat or with a small amount of anhydrous DMF as a solvent.

Heating: Heat the mixture to 100-110°C and stir for 2-4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Quenching: In a separate large beaker containing a substantial amount of crushed ice and a

stir bar, slowly and very carefully pour the reaction mixture onto the ice with vigorous stirring.

This step is highly exothermic and will release HBr gas; it must be performed in a fume hood.

Neutralization: Once the mixture has stabilized, slowly add saturated sodium bicarbonate

solution until the pH is neutral to slightly basic (pH 7-8).

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude 4-Bromoquinolin-6-ol can be purified by column chromatography on

silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexane).[9]
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Purification Decision Workflow

Crude Product

Assess Purity (TLC/HPLC)

Recrystallization
(Solvent/Anti-solvent)
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Crystalline 

Column Chromatography
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Oily/Multiple Spots 

Re-assess Purity

Pure 4-Bromoquinolin-6-ol

 Impure  Purity >95% 
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Caption: A decision-making workflow for the purification of 4-Bromoquinolin-6-ol.[9]

Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the

synthesized 4-Bromoquinolin-6-ol.

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 4-Bromoquinolin-6-ol.
[10]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality
Behind
Assignment

~9.5-10.5 Singlet (broad) 1H Ar-OH

The phenolic
proton is
acidic and
often appears
as a broad
singlet that is
exchangeable
with D₂O.

~8.7 Doublet 1H H-2

The proton at C2

is adjacent to the

nitrogen atom,

leading to

significant

deshielding. It

couples with H-3.

~8.2 Doublet 1H H-5

H-5 is deshielded

by the aromatic

ring current and

is part of the

benzene ring

portion.

~7.8 Singlet 1H H-3

The proton at C3

is adjacent to the

bromine-bearing

carbon and

shows no

coupling to H-2

or H-5.

~7.5
Doublet of

Doublets
1H H-7

H-7 is coupled to

both H-5 and H-

8.
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| ~7.3 | Doublet | 1H | H-8 | H-8 is part of the benzene ring and couples with H-7. |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
Causality Behind
Assignment

~155 C-6

Carbon directly attached
to the electron-donating
hydroxyl group is
shielded.

~150 C-8a
Quaternary carbon at the ring

junction.

~148 C-2

Carbon adjacent to the

electronegative nitrogen atom

is significantly deshielded.

~140 C-4
Carbon bearing the bromine

atom.

~130 C-5 Aromatic CH carbon.

~125 C-4a
Quaternary carbon at the ring

junction.

~122 C-7 Aromatic CH carbon.

~118 C-3 Aromatic CH carbon.

| ~110 | C-8 | Aromatic CH carbon. |

Table 3: Expected IR and MS Data

Technique Expected Result Interpretation

IR Spectroscopy

~3300-3100 cm⁻¹
(broad)~1610, 1580, 1500
cm⁻¹~600-500 cm⁻¹

O-H stretch of the phenol
group.C=C and C=N
aromatic ring stretches.
[11]C-Br stretch.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.researchgate.net/publication/304532147_Vibrational_spectroscopic_study_of_some_quinoline_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Mass Spectrometry (EI) | m/z ~223 and ~225 | Molecular ion peaks (M⁺ and [M+2]⁺) with an

approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a molecule

containing one bromine atom.[10] |

Conclusion
This guide has outlined a comprehensive and reliable methodology for the synthesis and

characterization of 4-Bromoquinolin-6-ol. By following the detailed protocols and adhering to

the specified safety precautions, researchers can confidently produce this valuable chemical

intermediate. The synthetic strategy, based on the Conrad-Limpach reaction followed by

targeted bromination, ensures high regioselectivity and yield. The provided characterization

data serves as a benchmark for confirming the successful synthesis and purity of the final

product, enabling its effective use in subsequent research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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